(4R)-1-Acetyl-4-(benzyloxy)-L-proline
Description
Properties
CAS No. |
182964-78-9 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2S,4R)-1-acetyl-4-phenylmethoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-10(16)15-8-12(7-13(15)14(17)18)19-9-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3,(H,17,18)/t12-,13+/m1/s1 |
InChI Key |
AMYCNQOGXKPGLM-OLZOCXBDSA-N |
Isomeric SMILES |
CC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations among (4R)-1-Acetyl-4-(benzyloxy)-L-proline and related proline derivatives:
*Estimated from analogs.
†Solid-phase peptide synthesis.
‡Calculated from molecular formula in .
Key Findings from Research
Enzymatic Specificity: Enzymes like CcbC () exhibit strict substrate specificity for proline derivatives. While natural L-proline has a Km of 0.5 mM, 4-hydroxy-L-proline shows a 23-fold higher Km (11.5 mM), indicating reduced binding affinity. The benzyloxy group in (4R)-1-Acetyl-4-(benzyloxy)-L-proline may further alter enzyme interactions due to steric and electronic effects .
Impact of Protecting Groups :
- The acetyl group in (4R)-1-Acetyl-4-(benzyloxy)-L-proline offers moderate protection compared to the bulkier Boc group in Boc-Hyp(Bzl)-OH (). Boc derivatives are preferred in peptide synthesis for their stability under acidic conditions but require harsh deprotection methods (e.g., TFA), whereas acetyl groups are cleaved under milder basic conditions .
Functional Group Effects: The benzyloxy group enhances lipophilicity and resistance to oxidation compared to hydroxylated analogs like (4R)-1-Acetyl-4-hydroxy-L-proline (). This makes the benzyloxy derivative more suitable for membrane-permeable drug candidates .
Stereochemical Considerations :
- The (4R)-configuration is critical for biological activity. For example, (4R)-4-fluoro-D-proline () demonstrates altered pharmacokinetics compared to L-proline due to D-stereochemistry, highlighting the importance of chiral centers in drug design .
Notes on Comparative Analysis
- Lipophilicity Trends : Benzyloxy and benzoyl groups () significantly increase logP values compared to hydroxyl or acetylated analogs, influencing bioavailability and blood-brain barrier penetration .
- Synthetic Utility : Propargyl-substituted proline () is valuable in click chemistry for bioconjugation, a feature absent in the acetyl-benzyloxy derivative .
- Enzymatic Resistance : The benzyloxy group may confer resistance to proline-specific peptidases, extending the half-life of peptide-based therapeutics .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (4R)-1-Acetyl-4-(benzyloxy)-L-proline in academic settings?
- Methodological Answer : Synthesis optimization typically involves selecting protecting groups and coupling strategies. For example, benzyloxy groups are often used for hydroxyl protection due to their stability under acidic/basic conditions, while acetyl groups protect amines. A multi-step approach is recommended:
Protection : Introduce the benzyloxy group at the 4R position of L-proline using benzyl bromide under basic conditions (e.g., NaH in THF) .
Acetylation : Protect the amine group with acetyl chloride in the presence of a base like triethylamine .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Critical Parameters : Monitor reaction progress via TLC and confirm stereochemical integrity using chiral HPLC or polarimetry .
Q. How do structural analogs of (4R)-1-Acetyl-4-(benzyloxy)-L-proline influence its biological activity?
- Methodological Answer : Compare analogs by systematically varying substituents (Table 1). For instance:
| Compound | Substituent Modification | Biological Activity Impact |
|---|---|---|
| (4R)-Boc-4-(phenylmethoxy)-L-proline | Boc instead of acetyl, phenyl instead of benzyl | Reduced cell permeability due to increased hydrophobicity |
| (4R)-1-Acetyl-4-(naphthylmethoxy)-L-proline | Naphthyl instead of benzyl | Enhanced binding to hydrophobic enzyme pockets |
- Experimental Design : Synthesize analogs, test in vitro assays (e.g., enzyme inhibition), and correlate activity with logP values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantiomeric purity of (4R)-1-Acetyl-4-(benzyloxy)-L-proline derivatives?
- Methodological Answer : Contradictions often arise from inadequate chiral separation or characterization. To resolve:
Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to baseline-separate enantiomers .
X-ray Crystallography : Confirm absolute configuration via single-crystal analysis .
Cross-Validation : Compare optical rotation data ([α]D) with literature values (e.g., trans-4-hydroxy-L-proline derivatives typically show [α]D = -75° to -85°) .
Q. What advanced strategies mitigate racemization during the synthesis of (4R)-1-Acetyl-4-(benzyloxy)-L-proline?
- Methodological Answer : Racemization occurs at the α-carbon under acidic/basic conditions. Mitigation strategies include:
- Low-Temperature Acetylation : Perform acetylation at 0–5°C to minimize base-induced racemization .
- Enzymatic Protection : Use lipases or proteases for stereoselective acylation .
- In Situ Monitoring : Employ FTIR to detect amide bond formation without prolonged heating .
Q. How can researchers address discrepancies in spectroscopic data for (4R)-1-Acetyl-4-(benzyloxy)-L-proline?
- Methodological Answer : Discrepancies in NMR or MS data often stem from solvent impurities or tautomerism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
